

An In-depth Technical Guide to (S)-1-(Pyridin-4-yl)ethanol

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Compound of Interest

Compound Name: (S)-1-(Pyridin-4-yl)ethanol

Cat. No.: B152446

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For Researchers, Scientists, and Drug Development Professionals

(S)-1-(Pyridin-4-yl)ethanol, with the CAS number 54656-96-1, is a chiral pyridyl alcohol that serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.^{[1][2]} Its stereospecific nature makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in research and development.

Core Properties of (S)-1-(Pyridin-4-yl)ethanol

(S)-1-(Pyridin-4-yl)ethanol is a white crystalline solid at room temperature.^{[3][4]} Its chemical structure consists of a pyridine ring substituted at the 4-position with a chiral ethanol group.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **(S)-1-(Pyridin-4-yl)ethanol** are summarized in the tables below.

Identifier	Value	Reference
CAS Number	54656-96-1	[5]
Molecular Formula	C ₇ H ₉ NO	[6]
Molecular Weight	123.15 g/mol	[6]
Appearance	White crystalline powder or needles	[4]

Property	Value	Reference
Melting Point	67-69 °C	[3][4]
Boiling Point	239.7 ± 15.0 °C (Predicted)	[3][5]
Density	1.082 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
Optical Rotation	[α] _D ²⁰ -58° (c = 1 in chloroform)	[5]

Spectroscopic Data	Description
^1H NMR	Expected signals include a doublet for the methyl protons, a quartet for the methine proton, and signals for the aromatic protons of the pyridine ring. The hydroxyl proton will appear as a broad singlet.
^{13}C NMR	Expected signals include peaks for the methyl carbon, the methine carbon, and the carbons of the pyridine ring.
IR Spectroscopy	Characteristic peaks are expected for the O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic), and C=N and C=C stretches of the pyridine ring.
Mass Spectrometry	The molecular ion peak (M^+) is expected at $m/z = 123$.

Experimental Protocols

The primary route for the synthesis of **(S)-1-(Pyridin-4-yl)ethanol** is the enantioselective reduction of the prochiral ketone, 4-acetylpyridine.

Asymmetric Reduction of 4-Acetylpyridine

This protocol describes a general method for the asymmetric reduction of 4-acetylpyridine to **(S)-1-(Pyridin-4-yl)ethanol** using a chiral reducing agent.

Materials:

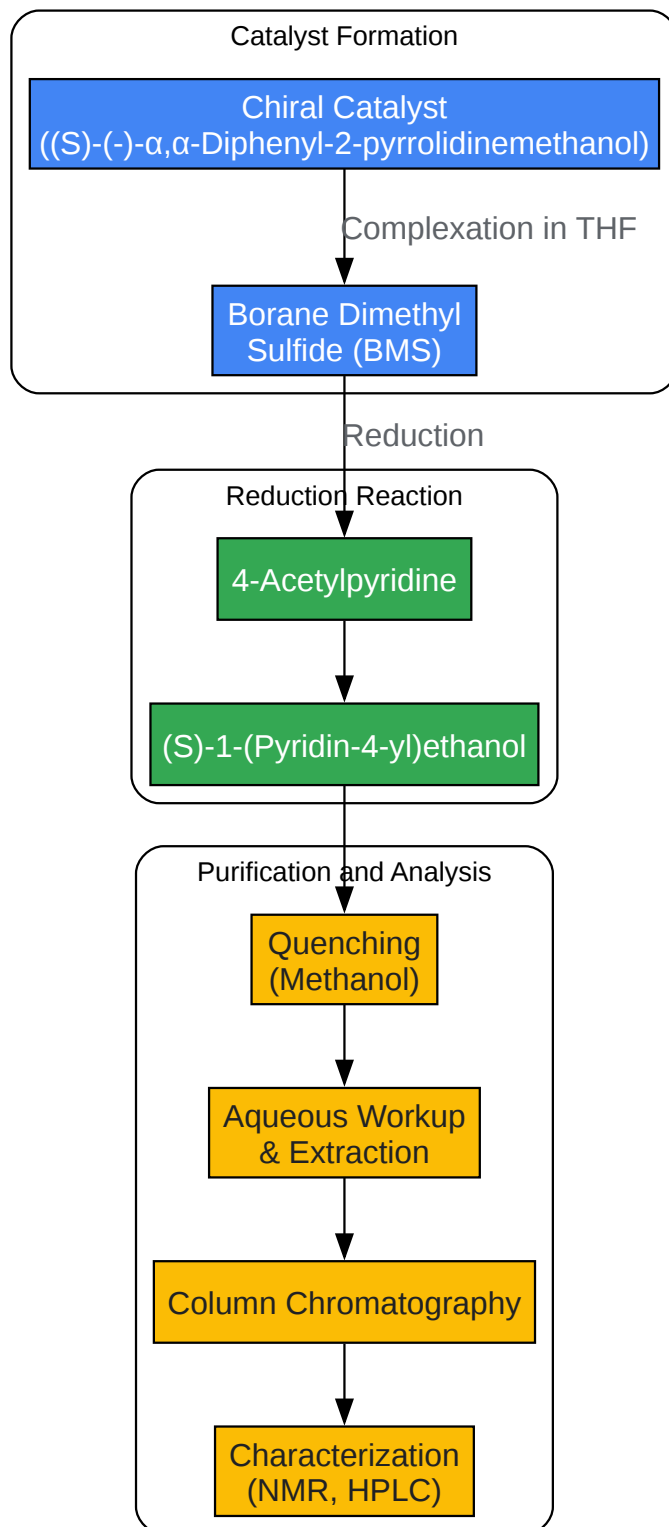
- 4-Acetylpyridine
- (S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol (as a catalyst)
- Borane dimethyl sulfide complex (BMS)
- Anhydrous tetrahydrofuran (THF)

- Methanol
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Catalyst Preparation:** In a dry, argon-purged flask, dissolve (S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol in anhydrous THF.
- **Borane Addition:** Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex. Stir the mixture at this temperature for 30 minutes.
- **Substrate Addition:** Add a solution of 4-acetylpyridine in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
- **Workup:** Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
- **Characterization:** Confirm the structure and purity of the product using NMR, IR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Asymmetric Reduction Workflow

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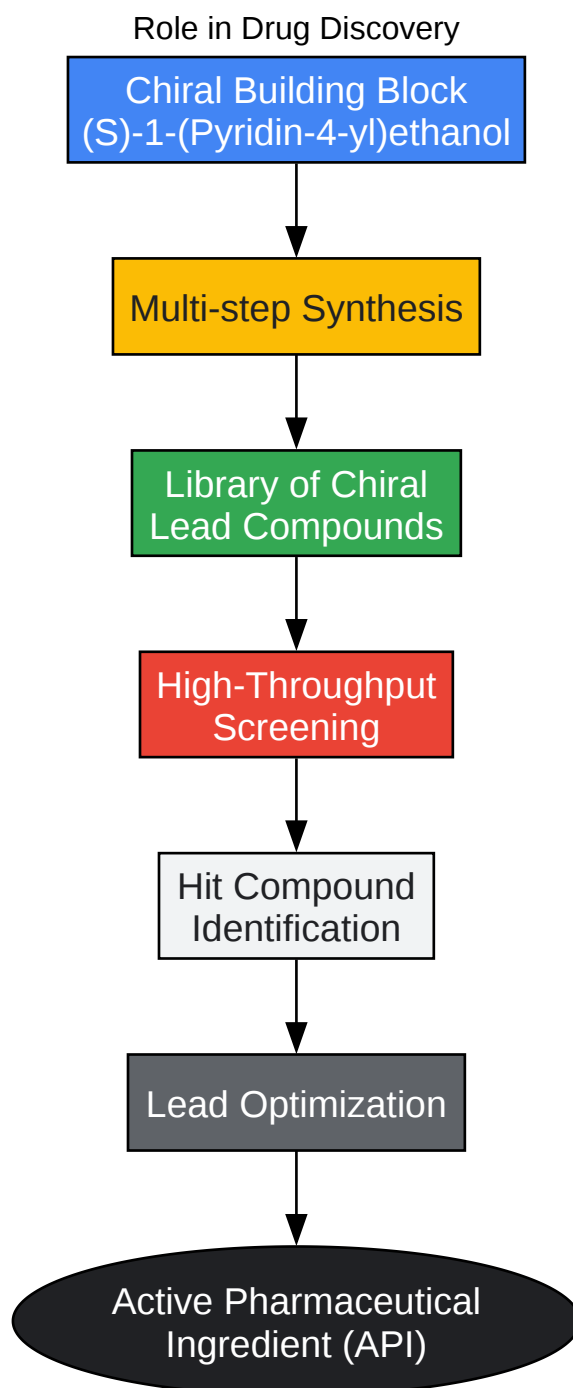
Asymmetric Synthesis Workflow

Biological and Pharmacological Significance

Currently, there is limited publicly available data on the specific biological activities or direct pharmacological applications of **(S)-1-(Pyridin-4-yl)ethanol** itself. Its primary and well-established role in the life sciences is that of a high-value chiral intermediate.

Role as a Chiral Building Block

The stereocenter in **(S)-1-(Pyridin-4-yl)ethanol** is often incorporated into larger, more complex molecules that exhibit specific biological activities. The pyridine moiety can act as a hydrogen bond acceptor or participate in metal coordination, while the chiral hydroxyl group provides a handle for further synthetic transformations.



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Chiral Intermediate in Synthesis

Safety and Handling

(S)-1-(Pyridin-4-yl)ethanol is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when

handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(S)-1-(Pyridin-4-yl)ethanol is a key chiral intermediate with well-defined properties and established synthetic routes. While direct biological applications are not widely reported, its importance in the stereoselective synthesis of pharmacologically active compounds is significant. This guide provides the foundational technical information required by researchers and professionals working in chemical synthesis and drug development to effectively utilize this valuable chiral building block.

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